![molecular formula C12H22O2 B1637755 Acetic acid trans-2-decen-1-YL ester](/img/structure/B1637755.png)
Acetic acid trans-2-decen-1-YL ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E-Decenyl acetate is a carboxylic ester.
Acetic acid trans-2-decen-1-YL ester is a natural product found in Apis dorsata and Apis florea with data available.
Scientific Research Applications
Electrochemical Sensors
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been utilized in the development of electrochemical hybridization sensors. The sensitivity and detection limits of these sensors have been enhanced by using PTAE as a conducting polymer, demonstrating its potential in biological recognition and monitoring through electrochemical signals (Cha et al., 2003).
Flavor and Fragrance Industry
The use of organic esters, including aliphatic esters like Acetic acid trans-2-decen-1-YL ester, is prevalent in the flavor and fragrance industries. These esters are employed as solvents, flavors, and fixatives, with their production often involving biocatalytic processes for better quality outcomes (Yadav & Trivedi, 2003).
Luminescent Compounds
Research into compounds like [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, which are structurally related to Acetic acid trans-2-decen-1-YL ester, has shown promising applications in metal sensing and as laser dyes due to their high luminescence and fluorescence properties (Grummt et al., 2007).
Synthesis of Natural Flavor Esters
Enzymatic processes, particularly those catalyzed by lipases, have been used to synthesize flavor esters like Acetic acid trans-2-decen-1-YL ester. Such processes are significant for their green chemistry aspects and high yields in producing natural flavor esters (Bayout et al., 2020).
Large-scale Ester Synthesis
The large-scale synthesis of esters, like (Z)-3-hexen-1-yl acetate, related to Acetic acid trans-2-decen-1-YL ester, has been demonstrated using immobilized lipase catalysis. This approach offers a scalable, efficient method for producing such esters, important for industrial applications (Bourg-Garros et al., 1998).
properties
Product Name |
Acetic acid trans-2-decen-1-YL ester |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
[(E)-dec-2-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |
InChI Key |
LUMRROIRFJRWNX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCC/C=C/COC(=O)C |
SMILES |
CCCCCCCC=CCOC(=O)C |
Canonical SMILES |
CCCCCCCC=CCOC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.